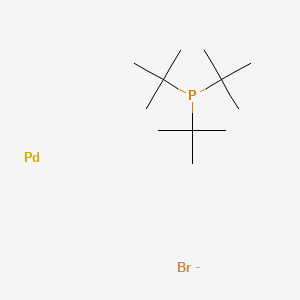

Palladium (I) tri-tert-butylphosphine bromide

Descripción

BenchChem offers high-quality Palladium (I) tri-tert-butylphosphine bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palladium (I) tri-tert-butylphosphine bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

palladium;tritert-butylphosphane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P.BrH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;1H;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIADNXKBAGKNOT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Br-].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BrPPd- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747905 | |

| Record name | palladium;tritert-butylphosphane;bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185812-86-6 | |

| Record name | palladium;tritert-butylphosphane;bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(tri-tert-butylphosphine)palladium(I) dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The "Bulky-Rich" Paradigm: A Technical Guide to Tri-tert-butylphosphine in Pd Catalysis

Topic: Electronic Properties of Tri-tert-butylphosphine Ligand in Palladium Complexes Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The introduction of tri-tert-butylphosphine (

Part 1: The Electronic & Steric Architecture

To understand the reactivity of

Quantitative Ligand Parameters

The following table contrasts

| Ligand | Tolman Cone Angle ( | TEP ( | Electronic Character | |

| 182° | 11.4 | 2056.1 | Super-Electron-Rich | |

| 170° | 9.7 | 2056.4 | Electron-Rich | |

| 145° | 2.73 | 2068.9 | Electron-Neutral | |

| 109° | - | 2076.3 |

The "Shuttle" Effect

The steric bulk of the tert-butyl groups creates a "shuttle" mechanism. In the resting state, the palladium center often exists as the bis-ligated species

Key Insight: Unlike

Part 2: Mechanistic Impact on the Catalytic Cycle

The catalytic superiority of

-

Oxidative Addition (Electronic Driver): The high electron density on the phosphorus atom (high

) renders the Pd(0) center extremely nucleophilic. This lowers the activation energy barrier for the oxidative addition of strong bonds, such as Ar-Cl (Aryl Chlorides), which are inert to -

Reductive Elimination (Steric Driver): Once the new bonds are formed, the massive steric bulk of the ligand accelerates reductive elimination by "pushing" the organic partners together to relieve steric strain at the metal center.

Visualization: The Monoligated Pathway

The following diagram illustrates the dissociation equilibrium and the entry into the catalytic cycle.

Caption: The 12-electron monoligated pathway enabled by steric crowding. The equilibrium favors dissociation, maintaining the active catalyst concentration.

Part 3: Experimental Protocols & Handling

Working with

Handling Strategy: Pyrophoric vs. Stabilized

-

Free Ligand (

): A pyrophoric liquid/low-melting solid. Spontaneously ignites in air.[1] Must be handled in a glovebox or via strict Schlenk techniques. -

Tetrafluoroborate Salt (

): Air-stable solid. Can be weighed on a benchtop and deprotonated in situ with a base (e.g., -

Pre-catalyst (Pd-116):

.[3] A solid that is reasonably stable in air for short periods but should be stored under argon.

Protocol: Suzuki-Miyaura Coupling of Aryl Chlorides

Objective: Coupling of 4-chloroanisole with phenylboronic acid.

Materials:

- (1.0 - 1.5 mol %)

- (2.0 - 3.0 mol %) (Ligand:Pd ratio ~ 1:1 to 1.2:1)

-

(3.0 equiv) or

-

Solvent: THF or Dioxane (degassed)

Step-by-Step Workflow:

-

Catalyst Pre-formation (In Situ):

-

Solvent Addition:

-

Add anhydrous, degassed THF via syringe.

-

-

Reaction:

-

Seal the tube. Stir vigorously at Room Temperature (for activated substrates) or 60°C (for deactivated chlorides).

-

Note: The active catalyst forms as the base deprotonates the phosphonium salt, releasing

which instantly ligates the Pd.

-

-

Workup:

-

Filter through a silica plug to remove Pd black. Concentrate and purify via column chromatography.

-

Visualization: Experimental Workflow

Caption: Standard workflow for in-situ catalyst generation using air-stable phosphonium salts.

Part 4: Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Conversion | Oxidation of Ligand | Ensure solvents are rigorously degassed (freeze-pump-thaw). Use fresh |

| Pd Black Formation | Catalyst Decomposition | |

| Low Yield (Steric) | Substrate too bulky | Switch to |

| Protodehalogenation | Moisture in solvent | Ensure base and solvent are strictly anhydrous. |

References

-

Littke, A. F., & Fu, G. C. (2002).[6] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[5][6][7][8][9] Angewandte Chemie International Edition.[5][6]

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews.

-

Hills, I. D., Netherton, M. R., & Fu, G. C. (2003). Interaction of Tri-tert-butylphosphine with Pd(0): Structure of Pd(P-t-Bu3)2 and Its Reactivity. Angewandte Chemie.[5][6]

-

Johnson Matthey Technology Review. (2024). Catalyst Product Guide: Pd-116 and Pd-132 Properties.

Sources

- 1. Tri-tert-butylphosphine | 13716-12-6 | Benchchem [benchchem.com]

- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 3. Pd 116: Pd[P(tBu)3]2 | CAS 53199 31 8 | Johnson Matthey [matthey.com]

- 4. researchgate.net [researchgate.net]

- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P(Cy)3 - 三环己基膦 [sigmaaldrich.com]

- 8. Pd 132: PdCl2 (Amphos)2 | CAS 887919 35 9 | Johnson Matthey [matthey.com]

- 9. Bis(tri-tert-butylphosphine)palladium(0) | 53199-31-8 [chemicalbook.com]

oxidation state of palladium in [Pd(PtBu3)Br]2

Executive Summary

In high-throughput experimentation (HTE) and process chemistry, the stability-reactivity trade-off of palladium precatalysts often dictates success. While Pd(0) species (e.g.,

This guide analyzes the oxidation state, structural integrity, and catalytic utility of this complex. Unlike traditional Pd(0)/Pd(II) cycles, this dimer serves as a dense reservoir of monoligated 12-electron

Part 1: Structural Elucidation & The Oxidation State Argument

Defining the +1 Oxidation State

The designation of palladium as +1 in this complex is not merely a formalism; it is a consequence of the metal-metal bond.

-

Stoichiometry: The complex consists of two Palladium atoms, two Bromide anions (

), and two neutral tri-tert-butylphosphine ligands ( -

Charge Balance:

-

Electronic Configuration: Palladium is naturally

in its zero-valent state. In the Pd(I) dimer, each Pd center is

Geometric Architecture

The complex adopts a dinuclear structure where the two palladium centers are bridged by two bromide ions. The bulky

Visualization: Structural Connectivity

Part 2: Mechanistic Role in Catalysis

The Pd(I) dimer is not the active catalyst itself; it is a precatalyst.[1] Its value lies in its ability to release the highly reactive, monoligated

The Activation Pathway

The dimer exists in equilibrium with the monomeric species. Under catalytic conditions (presence of base or nucleophiles), the dimer cleaves disproportionately or dissociatively to generate the active

Key Advantage: The bulky

Visualization: Catalyst Activation Cycle

Part 3: Synthesis & Characterization Protocols

Protocol Integrity: The most robust synthesis utilizes a comproportionation strategy. This method is self-validating because it mixes a Pd(0) source and a Pd(II) source; any unreacted starting material is easily detected by color and solubility differences.

Experimental Procedure: Synthesis of [2]

Reagents:

Step-by-Step Workflow:

-

Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with

(1.0 equiv) and -

Solvation: Add anhydrous, degassed toluene (approx. 10 mL per mmol Pd).

-

Reaction: Stir at room temperature for 1 hour.

-

Self-Validation Check: The solution should shift from the orange/yellow of the precursors to a dark green/brown deep color characteristic of the Pd(I) dimer.

-

-

Isolation:

-

Concentrate the solution under vacuum to ~20% volume.

-

Add cold pentane to precipitate the dimer.

-

Filter the solid and wash with cold pentane.

-

Dry under high vacuum.

-

Characterization Data[4][5][6][7]

| Technique | Diagnostic Signal | Interpretation |

| Characteristic of | ||

| Distinct singlet (shifted from free ligand) | Confirms coordination. Free | |

| XRD | Pd-Pd distance ~2.5–2.6 Å | Definitive proof of metal-metal bond (Pd(I) state). |

| Elemental | C/H/Br ratio | Confirms bulk purity and absence of residual COD. |

Part 4: Application in Drug Discovery

The

Comparative Analysis: Why Pd(I)?

| Feature | Pd(OAc)2 + Ligand | Pd(PPh3)4 | [Pd(μ-Br)(PtBu3)]2 |

| Active Species Gen. | Slow (requires reduction) | Fast (dissociation) | Instant (cleavage) |

| Air Stability | Stable | Unstable | Moderately Stable (Solid state) |

| Atom Economy | Low (excess ligand needed) | Low (4 ligands/Pd) | High (1 ligand/Pd) |

| Steric Bulk | Variable | High crowding | Optimized (1:1 Pd:L) |

Case Study: Buchwald-Hartwig Amination

In the synthesis of complex API intermediates, coupling a secondary amine with an ortho-substituted aryl bromide is challenging due to steric hindrance.

-

Protocol: 1.0 mol%

, NaOtBu, Toluene, -

Result: The dimer releases

, which is small enough to access the hindered halide but electron-rich enough to facilitate oxidative addition.

References

-

Isomerization Activity & Reactivity

-

Mechanistic Insight & Precatalyst Activation

-

General Synthesis of Pd(I)

-

Original Hartwig Methodology (Foundational)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed amination of aryl bromides with hindered N-alkyl-substituted anilines using a palladium(I) tri-tert-butylphosphine bromide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Palladium(I) Tri-tert-butylphosphine Bromide Catalyzed Suzuki Coupling of Aryl Chlorides

[1][2]

Executive Summary

This application note details the protocol for utilizing Bis(tri-tert-butylphosphine)palladium(I) bromide dimer (

Conventional Pd(0) sources (e.g.,

Catalyst Profile & Mechanism[3][4][5][6]

The Precatalyst: [7]

-

Structure: A dinuclear complex where two Palladium(I) centers are bridged by two bromide ions, with each Pd coordinated to one bulky tri-tert-butylphosphine ligand.

-

Key Advantage: It combines the high reactivity of electron-rich, bulky phosphine ligands with the storage stability of a crystalline solid. Unlike mixing

and

Mechanistic Pathway

The efficiency of this catalyst stems from its ability to rapidly generate the unsaturated

-

Activation: The Pd(I) dimer undergoes disproportionation or reduction in the presence of base/nucleophiles to release the active monoligated

. -

Oxidative Addition (Rate Determining): The electron-rich

ligand increases electron density at the Pd center, facilitating the oxidative addition of the strong C-Cl bond. The ligand's steric bulk ( -

Transmetallation: The arylpalladium(II) chloride intermediate reacts with the activated boronate species.

-

Reductive Elimination: The steric bulk of the ligand accelerates the expulsion of the biaryl product, regenerating the active catalyst.

Figure 1: Catalytic cycle illustrating the activation of the Pd(I) dimer and the monoligated pathway favored by bulky phosphine ligands.

General Protocol: Coupling of Aryl Chlorides

This protocol is optimized for a 1.0 mmol scale reaction. It is designed to be robust for a wide range of aryl chlorides, including electron-deactivated and sterically hindered substrates.[3]

Reagents & Equipment

-

Aryl Chloride: 1.0 equiv (1.0 mmol)

-

Aryl Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst:

(0.5 – 2.0 mol% Pd)-

Note: 1 mol% dimer = 2 mol% Pd metal.

-

-

Base: Potassium Phosphate (

) or Potassium Fluoride (KF).-

Standard:

(2.0 – 3.0 equiv) usually provides higher yields for chlorides.

-

-

Solvent: THF, 1,4-Dioxane, or Toluene (often with 5-10% water added).

-

Vessel: Screw-cap vial or Schlenk tube with magnetic stir bar.

Step-by-Step Procedure

-

Preparation (Benchtop):

-

Weigh the aryl boronic acid (1.2 mmol) and the base (

, 2.0 mmol) into the reaction vial. -

Weigh the

catalyst.-

For standard substrates: Use 4 mg (approx 0.5 mol% dimer / 1 mol% Pd).

-

For hindered/deactivated substrates: Use 8-12 mg (1.0 - 1.5 mol% dimer).

-

-

If the aryl chloride is a solid, add it now (1.0 mmol). If liquid, add in step 3.

-

-

Inert Atmosphere (Critical):

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Why: While the catalyst precursor is air-stable, the active Pd(0) species generated in solution is oxygen-sensitive. Oxygen can quench the active species and lead to homocoupling of the boronic acid.

-

-

Solvent & Liquid Reagent Addition:

-

Add the solvent (e.g., 2 mL anhydrous THF or Dioxane) via syringe.

-

If the aryl chloride is liquid, add it now via microliter syringe.

-

Optional: Add degassed water (0.1 - 0.2 mL) if using

. A small amount of water helps solubilize the inorganic base, facilitating transmetallation.

-

-

Reaction:

-

Stir the mixture vigorously.

-

Temperature:

-

Activated Chlorides (e.g., 4-chloroacetophenone): Room Temperature (

). -

Unactivated/Hindered Chlorides (e.g., chlorotoluene): Heat to

.

-

-

Monitor reaction progress by HPLC or GC-MS. Typical reaction times range from 2 to 24 hours.

-

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate or Ether.

-

Wash with water (to remove salts) and brine.

-

Dry the organic layer over

, filter, and concentrate. -

Purify via flash column chromatography.

-

Optimization & Substrate Scope

Solvent & Base Screening Matrix

If the standard condition (THF/

| Variable | Option A (Standard) | Option B (Alternative) | Option C (Challenging) |

| Base | |||

| Solvent | THF / | 1,4-Dioxane (anhydrous) | Toluene (anhydrous) |

| Temp | Room Temp |

Substrate Compatibility Table

Data synthesized from key literature benchmarks (e.g., Hartwig, J. F.[4][5] et al.).[6][7][2][3][4][5][8][9][10][11]

| Substrate Class | Example | Conditions | Typical Yield |

| Electron-Deficient Ar-Cl | 4-Chloroacetophenone | 0.5% cat, RT, 2h | >95% |

| Electron-Neutral Ar-Cl | Chlorobenzene | 1.0% cat, RT, 12h | 85-95% |

| Electron-Rich Ar-Cl | 4-Chloroanisole | 1.0% cat, | >90% |

| Sterically Hindered | 2-Chloro-1,3-dimethylbenzene | 2.0% cat, | 80-90% |

| Heterocycles | 3-Chloropyridine | 1.5% cat, | 85% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation by | Ensure rigorous degassing of solvents and inert atmosphere during setup. |

| Homocoupling of Boronic Acid | Oxidative coupling due to | Reduce headspace in vial; increase Argon flow; add base after degassing. |

| Protodeboronation | Reaction too wet or base too strong. | Use anhydrous conditions with mild bases like |

| Precipitate Formation | Product or salts crashing out. | Add more solvent or use a more polar solvent (e.g., switch Toluene to DMF). |

| No Reaction (Unactivated Cl) | Activation barrier too high. | Increase temp to |

References

-

Original Catalyst Development

- Vilar, R., Mingos, D. M. P., & Cardin, C. J. (1998). Palladium(I) Phosphine Complexes as Catalysts for C-C Bond Forming Reactions. Journal of the Chemical Society, Dalton Transactions.

-

Application in Suzuki Coupling

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

-

Mechanism & Pd(I)

-

Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002).[4] Unusually Mild and General Procedures for Palladium-Catalyzed Coupling of Aryl Chlorides. Angewandte Chemie International Edition.

-

-

Comprehensive Review

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. Other Fine Chemistry|Palladium Catalyst _ Bromo(tri-tert-bu [chemknock.com]

- 3. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. reddit.com [reddit.com]

- 9. Dibromobis(tri-tert-butylphosphine)dipalladium(I) | C24H54Br2P2Pd2 | CID 91885345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. chemrxiv.org [chemrxiv.org]

Application Note: High-Efficiency Heck Coupling using [Pd(µ-Br)(PtBu3)]2

Executive Summary

This guide details the protocol for utilizing Bromido(tri-tert-butylphosphine)palladium(I) dimer ,

Catalyst Profile & Mechanistic Logic

The Precatalyst Advantage

The

-

Stoichiometry: 1 mol of Dimer = 2 mol of active Pd(0) species.

-

Activation: The dimer undergoes facile cleavage (disproportionation or nucleophilic attack) to release the active

species, which immediately enters the oxidative addition cycle.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the activation of the dimer and the subsequent catalytic cycle.

Caption: Activation of Pd(I) dimer to monoligated Pd(0) and the subsequent Heck catalytic cycle.

Experimental Protocol

Standard Operating Procedure (SOP)

Reaction Scale: 1.0 mmol Aryl Halide Catalyst Loading: 1.0 mol% Pd (0.5 mol% Dimer)

Reagents & Materials

-

Catalyst:

(MW: 777.08 g/mol ). -

Olefin: Acrylate, Styrene, or Vinyl arene (1.2 – 1.5 equiv).

-

Base:

(N,N-Dicyclohexylmethylamine) for mild conditions; -

Solvent: 1,4-Dioxane (anhydrous) or THF.

Workflow Diagram

Caption: Step-by-step experimental workflow for setting up the Heck reaction.

Step-by-Step Methodology

-

Inert Atmosphere Setup:

-

While the dimer is air-stable in solid form, the active species is oxygen-sensitive. It is highly recommended to set up the reaction in a glovebox or via strict Schlenk techniques.

-

Self-Validation Check: Ensure solvent is degassed (sparged with Ar/N2 for 20 mins) to prevent immediate catalyst deactivation (indicated by formation of Pd black).

-

-

Reagent Charging:

-

Solvent & Liquid Addition:

-

Add anhydrous 1,4-Dioxane (2.0 mL).

-

Add Liquid Base (if using

, 1.1 mmol, ~235 µL). -

Add Olefin (1.2 mmol).

-

-

Reaction:

-

Seal the vial.[1]

-

Temperature:

-

Activated Aryl Bromides: Room Temperature (

). -

Aryl Chlorides / Steric Bulk: Heat to

.

-

-

Stir vigorously.

-

Visual Check: The reaction mixture often transitions from dark green to orange/brown as the cycle progresses. Precipitation of ammonium salts (if using amine base) indicates progress.

-

-

Workup:

-

Dilute with Et2O or EtOAc.

-

Filter through a short pad of silica or Celite to remove Pd residues and salts.

-

Concentrate in vacuo and purify via flash chromatography.

-

Substrate Scope & Performance Data

The following table summarizes expected performance based on the specific reactivity of the

| Substrate Class | Electrophile (X) | Olefin | Conditions | Time (h) | Yield (%) | Notes |

| Electron-Deficient | 4-Bromoacetophenone | Styrene | RT, | 2-4 | >95 | Rapid conversion |

| Electron-Rich | 4-Bromoanisole | Butyl Acrylate | RT, | 6-12 | 88-92 | Mild heating may accelerate |

| Steric Hindrance | 2-Bromotoluene | Styrene | 12 | 85-90 | Requires thermal activation | |

| Aryl Chlorides | 4-Chloroacetophenone | Styrene | 12-24 | 80-88 | Dioxane recommended | |

| Heterocycles | 3-Bromopyridine | Butyl Acrylate | 8 | >90 | Excellent tolerance |

Troubleshooting & Optimization

Self-Validating System Checks

-

Catalyst Quality: The dimer should be a crystalline dark green/black solid. If it appears brown or amorphous, it may be partially decomposed.

-

Induction Period: A short induction period (5-10 min) is normal as the dimer cleaves.

-

Pd Black Formation: If the reaction turns black immediately upon heating, the active species is decomposing.

-

Solution: Increase ligand concentration slightly (add 1-2 mol% free

) or ensure stricter oxygen exclusion.

-

Common Issues

-

Low Conversion (Aryl Chlorides): Switch base to

or -

Regioselectivity (Internal vs Terminal):

systems generally favor the linear (E)-product due to steric bulk, but electron-rich olefins may yield mixtures.

Safety Considerations

-

Palladium: Heavy metal; dispose of as hazardous waste.

-

Phosphines: While the dimer is stable, any free

generated is pyrophoric. Keep the reaction under inert gas until quenched. -

Pressurization: Sealed vials heated to

can pressurize. Use appropriate pressure-rated vessels.

References

-

Mingos, D. M. P., et al. (1996). Synthesis and characterization of [Pd(µ-Br)(PtBu3)]2. Journal of Organometallic Chemistry.

-

Littke, A. F., & Fu, G. C. (2001).[4] Heck Reactions of Aryl Chlorides Catalyzed by Palladium/Tri-tert-butylphosphine. Journal of the American Chemical Society.[4][5]

-

Prashad, M., et al. (2003). Palladium-catalyzed Amination...[3][4][5][6] Using a palladium(I) Tri-Tert-Butylphosphine Bromide Dimer.[7] Journal of Organic Chemistry.

-

Gooßen, L. J., et al. (2012). [Pd(µ-Br)(PtBu3)]2 as a Highly Active Isomerization Catalyst. Organic Letters.

-

Colacot, T. J. (2010). The Art of Process Chemistry. Platinum Metals Review. (Context on industrial use of Pd(I) dimers).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: High-Efficiency Stille Coupling of Organotins Enabled by Palladium(I) Tri-tert-butylphosphine Bromide Dimer

Introduction: A Modern Catalyst for a Classic Transformation

The Stille cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds through the palladium-catalyzed reaction of an organostannane with an organic halide or pseudohalide.[1][2] Its broad functional group tolerance and the stability of organotin reagents have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3] This application note details the use of a highly efficient and robust precatalyst, Di-μ-bromobis(tri-tert-butylphosphine)dipalladium(I) ([(P(t-Bu)3)PdBr]2), for the Stille coupling of organotins. We will delve into the mechanistic advantages of this catalyst, provide detailed experimental protocols, and discuss its application in modern synthetic challenges, particularly for researchers in drug development.

The choice of the palladium source and its associated ligands is paramount to the success of the Stille coupling.[4] Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)3), have been shown to significantly accelerate the key steps of the catalytic cycle, enabling reactions with traditionally challenging substrates like aryl chlorides, even at room temperature.[4][5][6] The Palladium(I) dimer, [(P(t-Bu)3)PdBr]2, represents a state-of-the-art precatalyst that offers distinct advantages over traditional Pd(0) and Pd(II) sources. It serves as a stable, easily handled solid that readily generates the highly reactive, monoligated 12-electron Pd(0) species, (P(t-Bu)3)Pd(0), which is often the active catalyst in the reaction.

The Catalyst: Structure and Mechanistic Rationale

The precatalyst, Di-μ-bromobis(tri-tert-butylphosphine)dipalladium(I), is a dark green crystalline solid.[2] Its dimeric structure features two palladium(I) centers bridged by bromide ligands, with each palladium atom coordinated to a bulky tri-tert-butylphosphine ligand.

The key to the high reactivity of this precatalyst lies in its efficient in-situ generation of the active L1Pd(0) catalyst (where L1 is a bulky phosphine ligand). For many cross-coupling reactions, the oxidative addition of the organic halide to a 12-electron L1Pd(0) species is more favorable than to a more coordinatively saturated 14-electron L2Pd(0) complex. The [(P(t-Bu)3)PdBr]2 dimer acts as an excellent source of this highly reactive monoligated palladium(0) species, leading to enhanced catalytic activity, particularly with less reactive electrophiles.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Stille cross-coupling reaction, highlighting the entry of the active Pd(0) species generated from the [(P(t-Bu)3)PdBr]2 precatalyst.

Figure 1. The catalytic cycle of the Stille coupling reaction, initiated by the active (P(tBu)3)Pd(0) species generated from the Pd(I) dimer precatalyst.

Experimental Protocol: A General Procedure

This protocol provides a general method for the Stille coupling of an aryl bromide with an organostannane using [(P(t-Bu)3)PdBr]2. Reaction conditions may require optimization for specific substrates.

Materials:

-

Di-μ-bromobis(tri-tert-butylphosphine)dipalladium(I) ([(P(t-Bu)3)PdBr]2)

-

Aryl bromide

-

Organostannane (e.g., tributyl(vinyl)stannane, trimethyl(phenyl)stannane)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

-

Base (e.g., cesium fluoride (CsF) or potassium phosphate (K3PO4))

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Standard laboratory glassware for workup and purification

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), the organostannane (1.1-1.5 mmol, 1.1-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

-

Catalyst Addition: Add Di-μ-bromobis(tri-tert-butylphosphine)dipalladium(I) (0.01-0.02 mmol, 1-2 mol % Pd) to the reaction vessel.

-

Solvent Addition: Add the anhydrous, degassed solvent (3-5 mL) to the vessel.

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water. To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF) and stirred for 30 minutes, which precipitates the tin salts as a filterable solid.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the Stille coupling of various aryl halides with organostannanes, adapted from protocols using closely related Pd/P(t-Bu)3 catalyst systems.[4][5]

| Entry | Aryl Halide | Organostannane | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Tributyl(vinyl)stannane | CsF | Dioxane | 100 | 12 | 85-95 |

| 2 | 4-Bromoanisole | Trimethyl(phenyl)stannane | K3PO4 | Toluene | 80 | 8 | >90 |

| 3 | 1-Bromonaphthalene | Tributyl(2-furyl)stannane | CsF | Dioxane | 100 | 12 | 80-90 |

| 4 | 2-Chloropyridine | Tributyl(ethynyl)stannane | K3PO4 | DMF | 90 | 10 | 75-85 |

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental workflow for the Stille coupling reaction.

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. Pd/P(t-Bu)(3): a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: Microwave-Assisted Cross-Coupling with [Pd(μ-Br)(PtBu₃)]₂

This Application Note is designed for researchers and drug development professionals seeking to leverage the high activity of the [Pd(μ-Br)(PtBu₃)]₂ precatalyst under microwave irradiation. This guide synthesizes mechanistic insights with practical, high-throughput protocols.

High-Efficiency C–N and C–C Bond Formation for Sterically Hindered and Chlorinated Substrates

Executive Summary

The synthesis of sterically congested biaryls and aryl amines remains a bottleneck in medicinal chemistry. Traditional Pd(0) sources (e.g., Pd₂(dba)₃) often require high catalyst loadings and long reaction times, leading to catalyst deactivation (Pd black formation).

The Pd(I) Dimer [Pd(μ-Br)(PtBu₃)]₂ represents a paradigm shift. Unlike Pd(II) salts that require reduction, or Pd(0) complexes that are air-sensitive, this air-stable dinuclear complex undergoes rapid disproportionation under thermal stress to release the highly active, monoligated Pd(0)–PtBu₃ species. When coupled with microwave irradiation , this activation is instantaneous, allowing for reaction times of minutes rather than hours, even with unactivated aryl chlorides.

Catalyst Profile & Mechanism

The Catalyst: [Pd(μ-Br)(PtBu₃)]₂[1]

-

Structure: A bromine-bridged dipalladium(I) complex.[1][2][3]

-

Key Advantage: It is an air-stable solid that serves as a reservoir for the active species. It eliminates the need for a glovebox during weighing.

-

Ligand: Tri-tert-butylphosphine (PtBu₃).[4] Its large cone angle (182°) promotes reductive elimination, while its high electron density facilitates the oxidative addition of difficult substrates like aryl chlorides.

Mechanistic Pathway

Under microwave heating, the dimer splits. The bulky phosphine ensures the formation of a monoligated Pd(0) species (14-electron or 12-electron equivalent), which is orders of magnitude more reactive than the bis-ligated species found with smaller phosphines (like PPh₃).

Figure 1: Activation and catalytic cycle of the Pd(I) dimer. The microwave energy accelerates the initial splitting of the dimer, rapidly generating the active monoligated species.

Experimental Protocols

Safety Note: Microwave reactions generate high pressure. Use certified microwave vials (e.g., 10 mL or 30 mL) and ensure the vessel is not filled beyond 75% capacity.

Protocol A: Buchwald-Hartwig Amination (C–N Coupling)

This protocol is optimized for coupling aryl chlorides with secondary amines.

Reagents:

-

Catalyst: [Pd(μ-Br)(PtBu₃)]₂ (0.5 – 1.0 mol% Pd)[3]

-

Substrate: Aryl Chloride (1.0 equiv)[5]

-

Nucleophile: Amine (1.2 equiv)[6]

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Solvent: Toluene (Anhydrous)

-

Note: Toluene is non-polar and absorbs microwaves poorly. For single-mode reactors, add a "susceptor" (e.g., 1 drop of ionic liquid or a polar stir bar) or rely on the polarity of the reagents. Alternatively, use Dioxane.[7]

-

Step-by-Step Workflow:

-

Charge: In air, weigh [Pd(μ-Br)(PtBu₃)]₂ (approx. 4 mg for a 1 mmol scale at 1 mol% Pd) and NaOtBu into a microwave vial.

-

Inert: Seal the vial with a septum cap. Purge with Argon/Nitrogen for 2 minutes.

-

Add Liquids: Inject the Aryl Chloride, Amine, and Toluene (3–4 mL per mmol) via syringe.

-

Irradiate: Place in the microwave reactor.

-

Temp: 100°C – 120°C

-

Time: 10 – 15 minutes

-

Stirring: High

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black/salts. Concentrate and purify.

Protocol B: Suzuki-Miyaura Coupling (C–C Coupling)

Optimized for sterically hindered biaryl synthesis.

Reagents:

-

Catalyst: [Pd(μ-Br)(PtBu₃)]₂ (1.0 – 2.0 mol% Pd)

-

Substrate: Aryl Chloride/Bromide (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.5 equiv)

-

Base: Potassium Phosphate (K₃PO₄) (2.0 equiv) or KOH (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (10:1 ratio)

-

Note: The water content is critical for dissolving the inorganic base and activating the boronic acid.

-

Step-by-Step Workflow:

-

Charge: Weigh Catalyst, Boronic Acid, and Base into the vial.

-

Seal & Purge: Cap and flush with inert gas.

-

Solvent: Add Dioxane and degassed Water. Add Aryl Halide.

-

Irradiate:

-

Temp: 100°C

-

Time: 15 – 20 minutes

-

-

Workup: Standard aqueous extraction (EtOAc/Water).

Optimization & Troubleshooting Guide

The following decision matrix helps optimize conditions if the standard protocol yields <80%.

| Issue | Probable Cause | Optimization Strategy |

| Low Conversion | Catalyst deactivation or poor microwave absorption. | 1. Increase Temp to 140°C.2. Switch solvent to THF/Water (Suzuki) or add 5% DMF (Amination) to increase dielectric heating. |

| Dehalogenation | 1. Switch base to Cs₂CO₃.2. Use strictly anhydrous Toluene.3. Lower temp to 80°C and extend time. | |

| Pd Black Precipitate | Catalyst decomposing before reaction completion. | 1. Increase Catalyst Loading to 2 mol%.2. Ensure efficient stirring (mass transfer limit).3. Verify inert atmosphere (O₂ kills the active species eventually). |

| Homocoupling | Oxidative coupling of boronic acid. | 1. Degass solvents thoroughly (sparge with Ar for 10 min).2. Add the base last as an aqueous solution. |

Workflow Visualization

Figure 2: Operational workflow for microwave-assisted coupling using the Pd(I) dimer.

References

-

Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002). "A New, Air-Stable, One-Component Palladium Precatalyst for Suzuki−Miyaura Cross-Coupling Reactions of Sterically Hindered and Electron-Rich Aryl Halides." Angewandte Chemie International Edition.

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

-

Prashad, M., et al. (2005). "Efficient and Scalable Method for the Suzuki-Miyaura Coupling of Aryl Chlorides using [Pd(μ-Br)(PtBu3)]2." Journal of Organic Chemistry.

-

Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. uwindsor.ca [uwindsor.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

- 5. openlab.itmo.ru [openlab.itmo.ru]

- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

preventing homocoupling in Suzuki reactions with [Pd(PtBu3)Br]2

A Guide to Preventing Homocoupling with [Pd(PtBu₃)Br]₂

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the [Pd(PtBu₃)Br]₂ catalyst system and encountering challenges with homocoupling side reactions. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem?

A: Homocoupling is an undesired side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. In the context of a Suzuki reaction, this typically involves two molecules of the organoboron reagent (e.g., boronic acid) coupling to form a biaryl (Ar-Ar) or two molecules of the organohalide coupling (though less common). This side reaction consumes your starting materials, reduces the yield of the desired cross-coupled product (Ar-Ar'), and complicates purification due to the formation of byproducts with similar physical properties to the target molecule.

Q2: I'm observing significant boronic acid homocoupling. What are the primary causes when using a Pd(II) precatalyst like [Pd(PtBu₃)Br]₂?

A: The formation of homocoupling products, particularly from boronic acids, is often linked to two main factors when using a Pd(II) precatalyst:

-

In-situ Reduction of the Precatalyst: The active catalyst in a Suzuki reaction is a Pd(0) species.[1][2] Your [Pd(PtBu₃)Br]₂ is a Pd(II) precatalyst that must be reduced to Pd(0) in the reaction mixture. This reduction can sometimes be mediated by the boronic acid itself, leading to the formation of the homocoupled dimer as a byproduct.[1]

-

Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor to boronic acid homocoupling.[1][3][4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then participate in a catalytic cycle that exclusively produces the homocoupled product.[5] Rigorous exclusion of oxygen is therefore critical for suppressing this side reaction.[4]

Q3: How does the bulky tri(tert-butyl)phosphine (PtBu₃) ligand influence the reaction and potentially the formation of homocoupling byproducts?

A: The PtBu₃ ligand is a bulky and electron-rich phosphine that plays a crucial role in the catalytic cycle. Its large steric footprint promotes the formation of a monoligated Pd(0) species, Pd(PtBu₃), which is highly reactive in the oxidative addition step with the organohalide.[6][7] This enhanced reactivity can lead to a faster overall catalytic turnover, which can outcompete the undesired homocoupling pathways.

However, it's a misconception that bulky ligands alone will prevent all side reactions. In fact, under certain conditions, bulky phosphine ligands can paradoxically accelerate protodeboronation, another common side reaction that degrades the boronic acid.[8][9] While not directly homocoupling, protodeboronation reduces the concentration of the boronic acid available for the desired cross-coupling, altering the stoichiometry and potentially impacting reaction efficiency.

Troubleshooting Guide: Minimizing Homocoupling

If you are experiencing issues with homocoupling, follow this troubleshooting guide. The underlying principle is to promote the desired cross-coupling catalytic cycle over the pathways leading to homocoupling.

Issue 1: Significant Formation of Boronic Acid Dimer

This is the most common homocoupling issue. The troubleshooting workflow below provides a systematic approach to identifying and resolving the root cause.

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

In-Depth Protocol Explanations

Rigorous Degassing: The First Line of Defense

Causality: As established, oxygen is a primary culprit in promoting the homocoupling of boronic acids.[1][4] Its removal is non-negotiable for a successful Suzuki reaction.

Recommended Protocol: Freeze-Pump-Thaw

-

Assemble the reaction flask with your boronic acid, organohalide, base, and solvent.

-

Freeze the mixture using a liquid nitrogen bath until it is completely solid.

-

Apply a high vacuum to the flask for 5-10 minutes to remove gases from above the frozen solvent.

-

Close the flask to the vacuum and thaw the mixture in a room temperature water bath. You will likely observe gas bubbles being released from the solution as it thaws.

-

Repeat this cycle at least three times to ensure the thorough removal of dissolved oxygen.

Alternative Protocol: Sub-surface Sparge

For larger scale reactions where freeze-pump-thaw is impractical, sub-surface sparging with an inert gas (Argon or Nitrogen) is an effective alternative.

-

Insert a long needle connected to an inert gas line into the reaction mixture so that the tip is below the solvent surface.

-

Bubble the inert gas through the solution for 20-30 minutes. This actively displaces dissolved oxygen.

-

After sparging, maintain a positive pressure of the inert gas (a "gas blanket") over the reaction for its entire duration.

The Role of the Base: More Than Just an Activator

Causality: The base in a Suzuki reaction has multiple roles, including the formation of the reactive boronate species required for transmetalation.[10][11][12] However, the choice and strength of the base can influence side reactions. Very strong bases can accelerate the decomposition of boronic acids, while certain bases may be more effective at promoting the desired catalytic cycle.

| Base | Typical Conditions | Rationale for Use in Suppressing Homocoupling |

| K₃PO₄ | 2-3 equivalents, often with THF/water | A moderately strong base that is highly effective in many Suzuki couplings. Its use can sometimes lead to faster reaction rates, which can help to outpace the homocoupling side reaction.[6] |

| K₂CO₃ | 2-3 equivalents, often with toluene/water or DMF | A weaker base that is often a good starting point for optimization. Its lower basicity can be advantageous in preventing the degradation of sensitive boronic acids.[13][14] |

| Cs₂CO₃ | 2-3 equivalents, often with dioxane or toluene | A highly soluble and effective base, particularly for challenging couplings. Its use can sometimes promote faster transmetalation, thereby minimizing the lifetime of palladium intermediates that could participate in side reactions. |

| Organic Bases | (e.g., Et₃N, DIPEA) Not generally recommended | Organic bases are typically not strong enough to efficiently promote the formation of the boronate species and are often less effective in Suzuki couplings. Inorganic bases are generally superior for this transformation.[13] |

Expert Insight: Start with a milder base like K₂CO₃. If the reaction is sluggish and homocoupling is still an issue, consider switching to a more potent but carefully chosen base like K₃PO₄. Ensure the base is finely powdered to maximize its surface area and reactivity.

Solvent Selection: Influencing Pathways and Selectivity

Causality: The solvent can influence the stability of catalytic intermediates and the overall reaction pathway.[15] For the Pd/PtBu₃ system, solvent choice can even dictate chemoselectivity in substrates with multiple reactive sites.[16][17] While this catalyst is versatile, nonpolar aprotic solvents are often a good starting point to disfavor side reactions.

Solvent Recommendations:

-

Good Starting Points: Toluene, Dioxane, THF. These nonpolar aprotic solvents are generally well-behaved and effective for a wide range of Suzuki couplings.

-

Use with Caution: Polar aprotic solvents like DMF, DMSO, and Acetonitrile. In some cases, these solvents can stabilize anionic palladium intermediates that may alter the reaction's selectivity or favor alternative pathways.[16][17][18]

-

Protic Solvents: Water is often used as a co-solvent to aid in dissolving the inorganic base. A small amount of water can be beneficial, but an excessive amount can promote protodeboronation, a side reaction where the boronic acid is converted to an arene.[19]

Mechanistic Insight: The Competing Cycles

To effectively troubleshoot, it is crucial to understand the mechanistic landscape. The desired cross-coupling and the undesired homocoupling are competing catalytic cycles.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]

- 19. Protodeboronation - Wikipedia [en.wikipedia.org]

impact of water on Palladium(I) tri-tert-butylphosphine bromide stability

Technical Support Center: Advanced Catalysis Division

Topic: Stability & Handling of Palladium(I) tri-tert-butylphosphine bromide dimer (

Executive Summary: The Water Paradox

As a Senior Application Scientist, I often see this specific catalyst mishandled because its stability profile is misunderstood. Unlike standard Pd(II) salts (e.g.,

The Critical Insight: Water is not merely a solvent contaminant here; it is a mechanistic trigger . In the presence of base and nucleophiles (like boronic acids), water accelerates the breakdown of the dimer. If controlled, this releases the active catalyst.[1] If uncontrolled (or if oxygen is present), it triggers rapid disproportionation to inactive Palladium Black (

Part 1: Technical Troubleshooting (Q&A)

Q1: "I added the catalyst to my aqueous Suzuki coupling, and it immediately turned black. Is the batch defective?"

Diagnosis: Likely Oxidative Disproportionation .

Root Cause: While this catalyst is used in aqueous micellar catalysis, it cannot survive direct exposure to bulk water containing dissolved oxygen.

The Mechanism: Water + Base triggers the cleavage of the bromide bridge. If

-

Degas solvents (including water) before catalyst addition.

-

Use a surfactant (e.g., TPGS-750-M) if working in water.[2] The surfactant forms lipophilic micelles that house the catalyst, shielding it from bulk water instability.

Q2: "Can I weigh this catalyst on the open bench? It looks like a stable solid."

Answer: No.

Reasoning: Although the solid dimer is kinetically stable (metastable) in air for short periods, it is thermodynamically unstable. Humidity in the air will degrade the surface of the crystals, leading to variable induction periods in your kinetics.

Protocol: Always weigh inside a glovebox (

Q3: "I see low conversion in my Buchwald-Hartwig amination. I'm using 'wet' toluene."

Diagnosis: Ligand Scavenging .

Explanation: Water in toluene can induce the formation of

Part 2: Experimental Protocols & Data

Table 1: Stability Profile & Solvent Compatibility

| Parameter | Specification | Impact of Water/Air |

| Oxidation State | +1 (Dimer) | Disproportionates to Pd(0) + Pd(II) in presence of |

| Solid Stability | Good (Freezer, -20°C) | Surface oxidation occurs over days in air; store under Argon. |

| Solution Stability | Low (< 1 hour in air) | Rapid color change (Green |

| Aqueous Use | Conditional | Requires surfactant (micellar conditions) or biphasic systems + inert gas. |

| Ligand ( | Pyrophoric (Free) | The dimer stabilizes this ligand, but hydrolysis releases toxic/flammable phosphines. |

Protocol A: Inert Handling for Aqueous Cross-Coupling

Objective: safely utilize

-

Solvent Prep: Sparge water and organic co-solvents with Argon for 30 minutes. (Nitrogen is lighter than air; Argon is heavier and provides a better "blanket" over aqueous solutions).

-

Vessel Setup: Flame-dry a Schlenk tube and cycle vacuum/Argon 3 times.

-

Catalyst Addition:

-

Ideally: Add solid catalyst in a glovebox.

-

Alternatively: Add as a stock solution in dry THF (prepared in glovebox) via gastight syringe against a counter-flow of Argon.

-

-

Reaction: Add degassed aqueous base (e.g.,

in water) last, ensuring the vessel is sealed. -

Monitoring: The solution should remain dark green/brown. A precipitate of black powder indicates failure (oxygen leak).

Part 3: Mechanistic Visualization

The following diagram illustrates the "Fork in the Road" for this catalyst: Controlled Activation vs. Water-Induced Decomposition.

Caption: Figure 1. The divergence of catalyst fate. Water/Base activates the dimer, but without strict oxygen exclusion, this leads to rapid ligand oxidation and catalyst death (Pd Black).

References

-

Johansson Seechurn, C. C. C., et al. (2014). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society.[2][3]

-

Lande, A., et al. (2020). Pd(I) Dimers: A Versatile Class of Precatalysts. Chemical Reviews.

-

Lipshutz, B. H., et al. (2011). Transition Metal Catalysis in Water at Room Temperature. Aldrichimica Acta.

-

Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.

Sources

improving reaction kinetics of Heck coupling with [Pd(PtBu3)Br]2

Technical Support Center: High-Performance Heck Coupling

Product Focus:

Core Directive: The "12-Electron" Strategy

Welcome to the Advanced Catalyst Support Module.

You are likely using

The Critical Insight:

This dimer is not the active catalyst. It is a precatalyst reservoir.

To achieve high kinetic turnover, you must efficiently break this stable Pd(I) dimer to release the highly reactive, monoligated 12-electron species

-

If your reaction is slow to start: You have an Activation Bottleneck (The dimer isn't splitting).

-

If your reaction dies at 50%: You have a Stability Bottleneck (The active species is agglomerating into Pd black).

The Activation Mechanism (Visualization)

Understanding the life-cycle of your catalyst is the first step to fixing kinetic issues.

Caption: Figure 1. The Activation Pathway.[1] The stable Pd(I) dimer must traverse a reduction/disproportionation step to form the monoligated Pd(0) species. This step dictates the induction period.

Troubleshooting Guide: Kinetic Failures

Issue A: "My reaction sits for an hour before anything happens."

Diagnosis: Induction Lag. The energy barrier to break the bromide bridge is too high under your current conditions.

Root Cause: The dimer is thermodynamically stable. Without a sufficient driving force (thermal or chemical), the concentration of active

| Variable | Adjustment | Technical Rationale |

| Additives | Add 1-2 mol% Formate or Isopropanol | Acts as a sacrificial reductant to accelerate the Pd(I) |

| Temperature | Ramp fast to >80°C | The dimer cleavage is endothermic. Starting at RT often results in zero activity. |

| Pre-activation | Incubate Catalyst + Base | Stir the catalyst and base in solvent for 10 mins before adding the aryl halide. |

Issue B: "The reaction races to 60% conversion, then stops dead."

Diagnosis: Catalyst Death (Agglomeration).

Root Cause: The 12-electron

-

Solution 1: The "Homeopathic" Loading.

-

Counter-intuitive:Lower your catalyst loading (e.g., from 2 mol% to 0.05 mol%).

-

Why: At high concentrations, the probability of two Pd(0) atoms colliding (death) is higher than Pd(0) colliding with Ar-Cl (reaction). Lower concentration favors the catalytic cycle over agglomeration.

-

-

Solution 2: Protect the Phosphine.

-

Ensure strictly anaerobic conditions.

is electron-rich and oxidizes instantly in air. The dimer is air-stable as a solid, but not in solution.

-

Issue C: "I see significant isomerization of my alkene."

Diagnosis: Hydride Insertion. Root Cause: This catalyst is also a potent isomerization catalyst (see Schoenebeck work).

-

Fix: Switch solvent from THF/Dioxane to DMF or NMP . Polar solvents can stabilize the cationic intermediates and favor the Heck pathway over chain-walking.

Optimization Matrix: Solvent & Base Selection

For challenging substrates (e.g., electron-rich aryl chlorides), selection is non-negotiable.

| Component | Recommendation | Why it works |

| Base (Inorganic) | High solubility in polar solvents; facilitates rapid halide exchange. | |

| Base (Organic) | Prevents coordination to Pd; bulky enough to not inhibit the 12-e species. | |

| Solvent | 1,4-Dioxane (Standard) | Good balance of solubility and temp range. |

| Solvent | DMF (High Performance) | Promotes ionization of the Pd-Halide bond, accelerating oxidative addition. |

Validated Experimental Protocol (The "Inert-Drop" Method)

Objective: Coupling of 4-Chloroanisole (Deactivated Ar-Cl) with Styrene. Scale: 1.0 mmol.

-

Glovebox/Schlenk Prep:

-

Weigh

(0.5 mol% , 3.9 mg). Note: Do not use 5 mol% unless necessary. -

Weigh

(1.2 equiv, 391 mg). -

Place solids in a reaction vial equipped with a magnetic stir bar and a septum cap.

-

-

Solvent Degassing:

-

Sparge anhydrous 1,4-Dioxane (2.0 mL) with Argon for 15 minutes. Do not skip this.

-

-

Injection:

-

Add the Aryl Chloride (1.0 mmol) and Alkene (1.1 mmol) via syringe.

-

Add the solvent via syringe.

-

-

The "Jump Start":

-

Place the vial directly into a pre-heated block at 100°C .

-

Crucial: Do not slowly ramp from RT. The thermal shock helps fracture the dimer quickly.

-

-

Monitoring:

-

Sample at 15 min, 1 hr, and 4 hr.

-

Expectation: >90% conversion within 2 hours for standard substrates.

-

Frequently Asked Questions (FAQ)

Q: Can I use the Iodide dimer

Q: Why is my reaction mixture turning green?

A: This indicates oxidation.

Q: Can I add extra

References

-

Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002).[2][3] "Unparalleled Rates for the Activation of Aryl Chlorides and Bromides: Coupling with Amines and Boronic Acids in Minutes at Room Temperature." Angewandte Chemie International Edition.

-

Prashad, M., et al. (2003).[2] "Efficient and Scalable Method for the Heck Coupling of Aryl Bromides with Alkenes Using a Pd(I) Dimer." Journal of Organic Chemistry.

-

Colacot, T. J. (2017).[3] "Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions." Journal of the American Chemical Society.

-

Aufiero, M., & Schoenebeck, F. (2015). "Pd(I) Dimers as Highly Active Isomerization Catalysts." Angewandte Chemie International Edition.

Sources

minimizing side reactions with electron-rich aryl halides

Topic: Minimizing Side Reactions in Cross-Coupling (Buchwald-Hartwig, Suzuki-Miyaura) Target Audience: Medicinal Chemists & Process Development Scientists

The Core Challenge: The "Deactivated" Substrate

Status: Active Issue Severity: High (Reaction Stalling / Catalyst Decomposition)

Technical Brief: Electron-rich aryl halides (e.g., 4-bromoanisole, amino-chloropyridines) possess a high-energy LUMO, making them poor electrophiles. In the catalytic cycle, the Oxidative Addition (OA) of the Pd(0) species into the C-X bond is significantly rate-retarded compared to electron-neutral or electron-poor substrates.

The Consequence: When OA is slow, the active Pd(0) species accumulates in solution. Without rapid substrate interception, this unstable Pd(0) follows off-cycle degradation pathways:

-

Agglomeration: Formation of inactive Palladium black.

-

Homocoupling: Oxidative coupling of the nucleophile (boronic acid/amine).

-

Protodehalogenation: The halide is replaced by a hydrogen atom (Ar-X

Ar-H), often misidentified as "unreacted starting material" if not carefully analyzed by LCMS.

Diagnostic & Troubleshooting Modules

Module A: The Reaction Stalls (Low Conversion)

Symptom: Starting material remains, catalyst precipitates (black powder), yield < 20%. Root Cause: The catalyst cannot breach the activation energy barrier for Oxidative Addition.

| Variable | Recommendation | Technical Rationale |

| Ligand Class | Dialkylbiaryl Phosphines (Buchwald Type) | These electron-rich, bulky ligands increase the electron density on Pd(0), making it more nucleophilic and accelerating OA into deactivated Ar-X bonds. |

| Pd Source | Pd-Precatalysts (G4) | Avoids the induction period of mixing Pd(OAc) |

| Temperature | Increase (80–110 °C) | Deactivated substrates often require thermal energy to overcome the OA barrier. Room temperature is rarely sufficient for electron-rich aryl chlorides. |

Decision Tree: Ligand Selection for Deactivated Halides

-

For Amination (1° Amines): BrettPhos or tBuBrettPhos

-

For Amination (2° Amines): RuPhos

-

For Suzuki Coupling: XPhos or SPhos

-

For Etherification: RockPhos or tBuBrettPhos

Module B: Protodehalogenation (Ar-X Ar-H)

Symptom: Formation of the reduced arene. Root Cause: A competition between Transmetallation/Amine Binding and Hydrogen Abstraction. If the nucleophile is slow to bind, the L-Pd(II)-Ar intermediate grabs a hydride from the solvent or base.

Troubleshooting Protocol:

-

Switch Solvent: Avoid DMF or primary alcohols (good H-donors). Use Toluene , 1,4-Dioxane , or t-Amyl Alcohol .

-

Change Base: Alkoxide bases (e.g., NaOEt, NaOiPr) can undergo

-hydride elimination to form Pd-H species. Switch to NaOtBu (cannot -

Concentration: Increase the concentration of the coupling partner (nucleophile) to statistically favor the desired pathway over the side reaction.

Module C: Homocoupling (Ar-Ar or B-B)

Symptom: Dimerization of the boronic acid (Suzuki) or aryl halide (Ullmann-type). Root Cause: Oxygen ingress oxidizes Pd(0) to Pd(II), or slow OA allows boronic acids to react with themselves.[1]

Troubleshooting Protocol:

-

Degassing: Sparging with N

is often insufficient for sensitive cases. Use the Freeze-Pump-Thaw method (3 cycles).[1] -

Water Addition: In Suzuki couplings, adding small amounts of degassed water (or using wet solvent) facilitates the formation of the reactive boronate species, speeding up transmetallation and outcompeting homocoupling.

Visualizing the Failure Modes

The following diagram illustrates where the cycle breaks down for electron-rich substrates and how specific interventions (Green) correct the pathway.

Caption: Mechanistic bottlenecks for electron-rich aryl halides. Red paths indicate failure modes; Yellow notes indicate chemical solutions.

Experimental Protocols

Protocol A: High-Performance Amination (G4 Precatalyst System)

Recommended for: Amino-pyridines, electron-rich bromo-arenes.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Amine (1.2 equiv)

-

Base: NaOtBu (1.4 equiv)

-

Catalyst: RuPhos Pd G4 (1–3 mol%) [For 2° amines] OR BrettPhos Pd G4 [For 1° amines]

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

-

Charge Solids: In a nitrogen-filled glovebox or using rigorous Schlenk technique, add the Aryl Halide, Base, and Pd G4 precatalyst to a reaction vial equipped with a stir bar.

-

Note: If the amine is solid, add it here.

-

-

Seal & Purge: Cap the vial with a PTFE-lined septum. If outside a glovebox, evacuate and backfill with N

three times. -

Add Liquids: Inject the solvent and the amine (if liquid) via syringe.

-

Reaction: Heat to 80 °C for 2–4 hours.

-

Why G4? The G4 precatalyst contains a methylated backbone that prevents the carbazole byproduct from coordinating to Pd, which is crucial when the substrate is already difficult to couple [1].

-

-

Workup: Dilute with EtOAc, filter through a celite pad, and concentrate.

Protocol B: "Rescue" Conditions for Suzuki Coupling

Recommended for: Sterically hindered or extremely deactivated aryl chlorides.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Base: K

PO -

Catalyst: XPhos Pd G4 (2–4 mol%)

-

Solvent: THF : Water (10:1 ratio)

Step-by-Step:

-

Degassing (Critical): Combine THF and Water. Sparge with Argon for at least 20 minutes.

-

Why Water? Water is essential for activating the boronic acid into the reactive boronate species [Ar-B(OH)3]- [2].

-

-

Assembly: Add Aryl Chloride, Boronic Acid, Base, and Catalyst to the vessel under inert atmosphere.

-

Initiation: Add the degassed solvent mixture.

-

Thermal Activation: Heat to 60–80 °C . Monitor by LCMS.

-

Troubleshooting: If dehalogenation is observed, switch solvent to Toluene:Water (10:1) to reduce H-donor capability.

-

FAQ: Technical Support

Q: I am seeing significant "reduced product" (Ar-H) but no coupled product. Should I lower the temperature? A: Counter-intuitively, no . Lowering the temperature often slows the transmetallation (coupling) step more than the side reaction. Instead, switch to a non-protic solvent (Toluene instead of DMF) and ensure your base is dry. If using a carbonate base, ensure it is finely ground to increase surface area and speed up the desired cycle [3].

Q: Can I use Pd(PPh

Q: Why is the G4 precatalyst better than G3 for my specific substrate? A: The G3 precatalyst releases a carbazole byproduct upon activation. For highly difficult substrates, this carbazole can competitively bind to the Pd center or react with the electrophile. G4 is methylated, rendering the byproduct sterically and electronically inert, leaving the Pd center free for your difficult substrate [1].

References

-

Suzuki-Miyaura Coupling: Mechanism and Optimization. ChemistryTalk. Available at: [Link]

-

Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics (ACS). Available at: [Link]

Sources

Technical Support Center: Coupling Sterically Hindered Boronic Acids

Status: Active Operator: Senior Application Scientist Ticket ID: SUZUKI-HINDERED-001

The Core Problem: The "Transmetallation Bottleneck"

Welcome to the technical support center. If you are here, you are likely seeing unreacted starting material or deboronated byproducts rather than your desired biaryl.

In standard Suzuki-Miyaura couplings, oxidative addition is often the rate-determining step. However, with sterically hindered boronic acids (e.g., 2,6-disubstituted aryls), the reaction stalls at transmetallation . The steric bulk of the boronate prevents it from approaching the Palladium(II) center effectively. This delay leaves your boronic acid vulnerable to its worst enemy: Protodeboronation .[1]

This guide is structured to troubleshoot these specific failure modes using field-proven protocols.

Module 1: Catalyst & Ligand Selection ("The Hardware")

User Question: I am using Pd(PPh3)4 and getting <10% yield. Should I just add more catalyst?

Support Answer: No. Tetrakis(triphenylphosphine)palladium(0) is ineffective here. For hindered substrates, you need a ligand that promotes the formation of a monoligated Pd(0) species (

Recommended Systems

| System Type | Ligand/Catalyst | Best For | Mechanism of Action |

| Buchwald G3/G4 | SPhos / XPhos | 2-substituted & heteroaryl boronates | Electron-rich dialkylbiaryl phosphines facilitate oxidative addition; the "lower ring" interaction stabilizes the monoligated species. |

| Pd-NHC | PEPPSI-IPr | Tetra-ortho-substituted systems | N-Heterocyclic Carbenes (NHC) are strong |

| P(t-Bu)3 | Pd(P(t-Bu)3)2 | Extremely hindered aryl chlorides | High steric bulk promotes formation of highly active 12-electron |

Visualizing the Catalytic Challenge

The following diagram illustrates where the cycle breaks down for hindered substrates.

Figure 1: The Catalytic Cycle. Note the "Bottleneck" at Transmetallation. If this step is slow due to sterics, the boronic acid hydrolyzes (Protodeboronation) before it can couple.

Module 2: The Environment (Base & Solvent)

User Question: I'm using Na2CO3 in Toluene/Water. My boronic acid disappears, but I only isolate the deboronated arene. Why?

Support Answer: You are experiencing Protodeboronation . This is base-catalyzed and water-dependent. In hindered systems, the cross-coupling is slower than the hydrolysis of the C-B bond. You must switch to anhydrous conditions or "slow-release" protocols.

Protocol A: The "Anhydrous" Switch

Use this when your boronic acid is unstable.

-

Base: Potassium Phosphate Tribasic (

) or Cesium Fluoride ( -

Solvent: 1,4-Dioxane or Toluene (Dry).

-

Water: Strictly excluded.

-

Stoichiometry: Use 2.0–3.0 equivalents of Boronic acid.

Protocol B: The "Hydroxide" Activation

Use this for extremely hindered but stable boronic acids where transmetallation is impossible without a strong activator.

-

Base: Barium Hydroxide (

) or Thallium Hydroxide ( -

Logic: The

forms a monomeric

Module 3: Advanced Protocols (MIDA Boronates)

User Question: Even under anhydrous conditions, my 2-heterocyclic boronic acid decomposes. What is the next step?

Support Answer: Switch to MIDA Boronates . These are N-methyliminodiacetic acid esters.[2] They are stable to air and chromatography.[2] The key is to release the active boronic acid slowly into the reaction, keeping its concentration low relative to the catalyst, thereby favoring coupling over decomposition.[3]

MIDA "Slow Release" Protocol

Reference: Burke, M. D. et al. J. Am. Chem. Soc. 2009.[4] [1]

-

Reagents:

-

Solvent: DMF/Isopropanol (4:1) or Dioxane/Water (5:1).[4]

-

Base:

(5.0 equiv). -

Temperature: 60°C – 100°C.

-

Execution: The base slowly hydrolyzes the MIDA ester. The free boronic acid is generated in situ and immediately consumed by the Palladium catalyst.

Troubleshooting Decision Tree

Use this flow to diagnose your specific failure.

Figure 2: Troubleshooting Logic Flow. Identify if the failure is catalytic (SM remains) or stability-related (Ar-H formed).

References

-

Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Knapp, D. M.; Gillis, E. P.; Burke, M. D.J. Am. Chem. Soc.2009 , 131, 6961–6963.

-

Universal Ligands for Suzuki-Miyaura Coupling (XPhos/SPhos) Martin, R.; Buchwald, S. L.Acc. Chem. Res.2008 , 41, 1461–1473.

-

PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Couplings Organ, M. G. et al.[5]Chem. Eur. J.2006 , 12, 4749–4755.

-

Protodeboronation: Mechanism and Prevention Cox, P. A. et al.J. Am. Chem. Soc.2017 , 139, 13156–13165.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]

Validation & Comparative

A Comparative Guide to Palladium Precatalysts: [Pd(PtBu₃)Br]₂ versus Buchwald's G3 Palladacycles

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the precatalyst is a critical parameter that dictates the efficiency, scope, and practicality of a synthetic transformation. Among the myriad of available options, the dimeric Pd(I) complex, [Pd(PtBu₃)Br]₂, and the third-generation (G3) Buchwald palladacycles have emerged as powerful and popular choices. This guide provides an in-depth, objective comparison of these two classes of precatalysts, focusing on their structural attributes, activation mechanisms, and performance in key cross-coupling reactions, supported by experimental data and protocols to aid in rational catalyst selection.

Structural and Stability Profile: A Tale of Two Philosophies

The fundamental difference between [Pd(PtBu₃)Br]₂ and Buchwald's G3 precatalysts lies in their structural architecture and, consequently, their inherent stability.

[Pd(PtBu₃)Br]₂: The Potent Dimer

This precatalyst is a dinuclear Pd(I) complex featuring bridging bromide ligands and bulky tri(tert-butyl)phosphine (PtBu₃) ligands. Its dark-green, crystalline form is often air and moisture sensitive, necessitating handling under an inert atmosphere.[1] The PtBu₃ ligand is a cornerstone of its high reactivity, being both sterically demanding and highly electron-donating. This combination facilitates the formation of the active monoligated Pd(0) species, which is widely considered the key catalytic intermediate in many cross-coupling reactions.[2]

Buchwald's G3 Precatalysts: Engineered for Stability and Versatility

The G3 precatalysts, with the general structure (2-aminobiphenyl)Pd(L)(OMs), represent a significant evolution in precatalyst design, prioritizing bench-top stability and ease of handling. These Pd(II) complexes are typically air- and moisture-stable solids that exhibit good solubility in common organic solvents. The design incorporates a biarylphosphine ligand (L), such as XPhos, SPhos, or RuPhos, and a non-coordinating methanesulfonate (mesylate) anion. This combination allows for the facile generation of the active Pd(0) species under typical reaction conditions while ensuring a long shelf-life and straightforward handling.

The Activation Pathway: Generating the Catalytically Active Species

The efficacy of a precatalyst is intimately linked to the ease and efficiency with which it generates the active catalytic species. Here, the two catalyst systems diverge significantly in their activation mechanisms.

Activation of [Pd(PtBu₃)Br]₂

The activation of the Pd(I) dimer is believed to proceed through a nucleophile-induced fragmentation of the dinuclear structure to generate the highly reactive, monoligated "L₁Pd(0)" species (where L = PtBu₃). This process can be triggered by various nucleophiles present in the reaction mixture, such as bases or organometallic reagents. The high kinetic activity of this precatalyst is attributed to the facile generation of this coordinatively unsaturated and highly reactive Pd(0) intermediate.

Diagram: Activation of [Pd(PtBu₃)Br]₂

Caption: Activation of the Pd(I) dimer to the active monoligated Pd(0) species.

Activation of Buchwald G3 Precatalysts

Buchwald G3 precatalysts undergo a base-induced reductive elimination to form the active L₁Pd(0) species.[3] The process is initiated by the deprotonation of the aminobiphenyl moiety by a base, followed by reductive elimination of carbazole and the methanesulfonate salt. This clean and efficient activation pathway avoids the need for external reducing agents and ensures a 1:1 ligand-to-palladium ratio in the active catalyst.

Diagram: Activation of Buchwald G3 Precatalyst

Caption: Base-induced activation of a Buchwald G3 precatalyst.